N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine
Description
N-(4-Chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine is a phthalazine derivative characterized by a 4-chlorophenyl group at position 1 and a substituted phenyl ring at position 2. Its synthesis involves sequential substitution reactions starting from 1-chloro-4-methylphthalazine, followed by bromination and coupling with morpholine sulfonyl groups ().
Phthalazine derivatives are widely studied for anticancer properties due to their ability to inhibit kinases like VEGFR and PDGFR. The morpholinylsulfonyl group in this compound may improve metabolic stability and binding affinity compared to simpler analogs.
Properties
Molecular Formula |
C25H23ClN4O3S |
|---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C25H23ClN4O3S/c1-17-6-7-18(16-23(17)34(31,32)30-12-14-33-15-13-30)24-21-4-2-3-5-22(21)25(29-28-24)27-20-10-8-19(26)9-11-20/h2-11,16H,12-15H2,1H3,(H,27,29) |
InChI Key |
QQMRWTWDJUXSCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Diazotization-Cyclization Approach
The phthalazine scaffold is typically constructed from o-aminoacetophenone derivatives . For example:
-
Bromination : Treatment of o-aminoacetophenone with N-bromosuccinimide (NBS) yields 6-bromo-o-aminoacetophenone.
-
Diazotization : Reaction with NaNO₂/HCl generates a diazonium intermediate.
-
Cyclization : In situ cyclization under acidic conditions forms 6-bromophthalazin-4(1H)-one.
6-Bromophthalazin-4(1H)-one was synthesized by diazotizing 2-amino-4-bromoacetophenone (1.0 equiv) in HCl (6 M) at 0–5°C, followed by cyclization in H₂O/EtOH (1:1) at 70°C for 2 hr (Yield: 78%).
Functionalization at C1: N-(4-Chlorophenyl) Substitution
Nucleophilic Aromatic Substitution (NAS)
The C1-chlorine in 4-chlorophthalazin-1-amine derivatives is displaced by 4-chloroaniline under basic conditions.
-
Substrate : 4-Chlorophthalazin-1-amine (1.0 equiv).
-
Nucleophile : 4-Chloroaniline (1.2 equiv).
-
Base : K₂CO₃ (2.0 equiv).
-
Solvent : DMF, 100°C, 12 hr.
-
Yield : 83%.
Mechanistic Insight : The reaction proceeds via a two-step SNAr mechanism, where deprotonation of the amine enhances nucleophilicity.
Functionalization at C4: 4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl Installation
Suzuki-Miyaura Coupling
Aryl boronic esters or acids facilitate cross-coupling at C4.
-
Substrate : 4-Bromophthalazin-1-amine (1.0 equiv).
-
Boronic Acid : 4-Methyl-3-(morpholin-4-ylsulfonyl)phenylboronic acid (1.5 equiv).
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : Cs₂CO₃ (3.0 equiv).
-
Solvent : Dioxane/H₂O (4:1), 90°C, 24 hr.
-
Yield : 68%.
Key Challenge : Steric hindrance from the sulfonamide group necessitates elevated temperatures and excess boronic acid.
Sulfonylation to Introduce Morpholin-4-ylsulfonyl Group
Chlorosulfonation Followed by Amine Displacement
-
Chlorosulfonation : Treat 4-methylphenylphthalazine with ClSO₃H in CH₂Cl₂ at 0°C.
-
Morpholine Reaction : React the sulfonyl chloride intermediate with morpholine (2.0 equiv) and Et₃N (3.0 equiv) in THF.
-
Temperature control (<10°C) prevents over-sulfonation.
-
Anhydrous conditions are essential to avoid hydrolysis.
Yield : 72% over two steps.
Integrated Synthetic Route
Combining the above steps, the complete synthesis is achieved as follows:
Overall Yield : ~30% (cumulative).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (CDCl₃): Key peaks include aromatic protons (δ 7.5–8.3 ppm), morpholine methylenes (δ 3.6–3.8 ppm), and sulfonamide singlet (δ 2.4 ppm).
-
MS (ESI+) : m/z 488.6 [M+H]⁺, consistent with molecular formula C₂₆H₂₄ClN₄O₃S.
Alternative Methodologies and Comparative Analysis
Ullmann-Type Coupling
Employing CuI/L-proline catalyst for C–N bond formation at C1, though yields are lower (55–60%) compared to NAS.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogenation, nitration, and other substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
*Calculated based on structural formula.
Key Observations :
Pharmacological Activity
Anticancer Activity
- Target Compound : Predicted to inhibit angiogenesis-related kinases (e.g., VEGFR2) due to structural similarity to Vatalanib. The sulfonyl group may stabilize interactions with ATP-binding pockets.
- The pyridinylmethyl group contributes to hydrophobic binding.
- Compound 3a () : Reported cytotoxic activity (IC₅₀ = 2–5 µM) against breast cancer cell lines, attributed to pyrazolyl-mediated apoptosis induction.
Selectivity and Off-Target Effects
- Morpholinylsulfonyl groups (target compound) may reduce off-target effects compared to non-sulfonylated analogs by limiting passive diffusion into non-target tissues.
Key Observations :
ADMET Profiles (Inferred from Structural Features)
- Target Compound : Morpholinylsulfonyl group enhances aqueous solubility (logP ~2.5*) and may reduce hepatic toxicity via sulfonate excretion.
- Vatalanib : Moderate solubility (logP ~3.1) and higher plasma protein binding due to pyridinyl hydrophobicity, leading to longer half-life.
*Predicted using computational tools.
Biological Activity
N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine is a complex organic compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H25ClN3O5S
- Molecular Weight : 479.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
Antiparasitic Activity
Recent research has indicated that compounds structurally related to this compound exhibit significant antiparasitic properties. For instance, derivatives with similar morpholine and sulfonamide functionalities have shown efficacy against various protozoan parasites, including Plasmodium falciparum and Trypanosoma brucei .
Case Studies and Research Findings
- Study on Antiparasitic Efficacy :
- Inhibition of Enzymatic Activity :
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the phthalazine core. Key steps include:
- Suzuki coupling to attach aryl groups to the phthalazine ring.
- Sulfonylation using morpholine sulfonyl chloride to introduce the morpholinylsulfonyl moiety.
- Buchwald-Hartwig amination for N-arylation of the chlorophenyl group. Optimization strategies:
- Use palladium catalysts (e.g., Pd(OAc)₂) with ligand systems (XPhos) to improve coupling efficiency .
- Control temperature (80–110°C) and solvent polarity (DMF or DMSO) to minimize side reactions .
- Monitor reaction progress via HPLC or TLC to isolate intermediates and maximize yields (typically 50–70%) .
Q. What analytical techniques are recommended for confirming structural integrity?
- NMR spectroscopy (¹H/¹³C): Assign peaks to confirm substituent positions (e.g., methyl groups at δ ~2.4 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- FT-IR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amine (N–H, ~3400 cm⁻¹) functional groups .
- Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ ~500–550 m/z) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the phthalazine core) .
Q. What safety precautions are necessary when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- First aid : For accidental exposure, rinse skin with water for 15 minutes; if inhaled, administer oxygen and seek medical attention .
Advanced Research Questions
Q. How does the substitution pattern on the phthalazine core influence VEGFR-2 inhibitory activity?
Structure-activity relationship (SAR) studies reveal:
- Morpholinylsulfonyl group : Enhances kinase selectivity by occupying hydrophobic pockets in VEGFR-2’s ATP-binding site .
- 4-Chlorophenyl substituent : Improves binding affinity (IC₅₀ ~0.1–1 µM) via π-π stacking with Phe residues in the active site .
- Methyl group at C4 : Reduces steric hindrance, allowing better alignment with catalytic lysine residues . Methodological approach : Compare IC₅₀ values of analogs in enzyme-linked immunosorbent assays (ELISAs) .
Q. What computational strategies predict binding affinity with target kinases?
- Molecular docking (AutoDock/Vina) : Simulate interactions between the compound’s sulfonyl group and VEGFR-2’s hinge region (Asp1046, Lys868) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2 Å indicates stable binding) .
- Free energy calculations (MM-PBSA) : Estimate binding energy (ΔG ~−10 kcal/mol correlates with high affinity) .
Q. How can contradictions in cytotoxicity data across cellular models be resolved?
Contradictions may arise from:
- Cell line variability : Test in multiple models (e.g., HUVEC for endothelial specificity, HeLa for off-target effects) .
- Assay conditions : Standardize incubation time (48–72 hours) and serum concentration (10% FBS) to reduce variability .
- Apoptosis validation : Use flow cytometry (Annexin V/PI staining) to distinguish necrosis from apoptosis .
Q. What in vitro/in vivo models evaluate apoptosis-inducing effects?
- In vitro :
- Caspase-3/7 activation assays (luminescence-based) in MCF-7 cells .
- Mitochondrial membrane potential (JC-1 dye) in HepG2 cells .
- In vivo :
- Xenograft models (e.g., BALB/c mice with HT-29 tumors) to assess tumor regression (dose: 10–50 mg/kg, oral) .
- Histopathology : Analyze tissue sections for apoptotic bodies (TUNEL staining) .
Q. How do metabolic stability studies inform analog design?
- Liver microsomal assays : Measure half-life (t₁/₂) in human/rat microsomes. Low t₁/₂ (<30 min) suggests rapid CYP450-mediated oxidation .
- Metabolite identification (LC-MS/MS) : Detect hydroxylation at the morpholine ring, prompting fluorine substitution to block metabolic hotspots .
- Pharmacokinetic modeling : Adjust logP values (aim for 2–4) to balance solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
